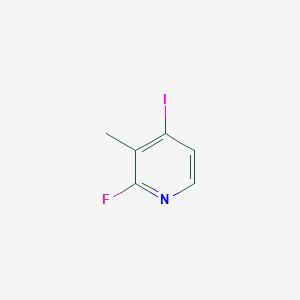

2-Fluoro-4-iodo-3-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSVFBVCHYQCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472378 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-80-1 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-4-iodo-3-picoline, a key building block in pharmaceutical and agrochemical research. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and relevant safety information.

Core Chemical Properties

This compound, also known as 2-Fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative valued for its utility in synthetic organic chemistry.[1] Its structure incorporates a pyridine ring substituted with a fluorine atom, an iodine atom, and a methyl group, bestowing upon it unique reactivity for the development of novel molecules.[1]

General Information

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-4-iodo-3-methylpyridine | [2] |

| Synonyms | This compound | [1][2][3] |

| CAS Number | 153034-80-1 | [1][3][4][5] |

| Molecular Formula | C₆H₅FIN | [1][2] |

| Molecular Weight | 237.01 g/mol | [1][2] |

Physical Properties

| Property | Value | Source |

| Appearance | Brown solid (as per synthesis product) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the synthesized compound shows a measured value of 238 [M+H]⁺, which corresponds to the theoretical molecular weight of 237 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not widely published, chemical shifts can be predicted based on the analysis of similar structures. The presence of the electron-withdrawing fluorine and iodine atoms, along with the methyl group, will significantly influence the chemical shifts of the pyridine ring protons and carbons. For researchers synthesizing this compound, acquiring ¹H NMR and ¹³C NMR spectra is essential for structural verification. Commercial suppliers may provide access to this data upon request.[6]

Experimental Protocols

The following section details a common experimental procedure for the synthesis and purification of this compound.

Synthesis of this compound[3]

This procedure involves the reaction of 2-fluoro-3-iodopyridine with iodomethane in the presence of lithium diisopropylamide (LDA).

Materials:

-

2-Fluoro-3-iodopyridine (30 g, 135 mmol)

-

Anhydrous Tetrahydrofuran (THF) (100 mL for LDA solution, plus additional for substrate)

-

Lithium diisopropylamide (LDA) solution (68 mL, 135 mmol)

-

Iodomethane (25 mL, 405 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Under a nitrogen atmosphere, a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous THF is slowly added to a solution of LDA (68 mL, 135 mmol) in 100 mL of anhydrous THF at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

The mixture is extracted with ether.

-

The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.

Purification[3]

The crude product is purified by silica gel column chromatography.

Procedure:

-

The crude residue is loaded onto a silica gel column.

-

The column is eluted with a mixture of petroleum ether and ethyl acetate (4:1 ratio).

-

Fractions containing the desired product are collected and combined.

-

The solvent is removed under reduced pressure to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-Fluoro-4-iodo-3-picoline (CAS: 153034-80-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-3-picoline, a key building block in medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, safety and handling information, and its application in the development of targeted therapeutics, particularly as a precursor to MEK kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position, imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 153034-80-1 | [1][2] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1][2] |

| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |

| Synonyms | This compound | [1][2] |

| Appearance | Solid | |

| Storage Temperature | 0-8°C | [2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-fluoro-4-iodo-3-methylpyridine involves the ortho-lithiation of a fluorinated picoline followed by iodination. A representative experimental protocol is detailed below.[3]

Materials:

-

2-Fluoro-3-iodopyridine

-

Lithium diisopropylamide (LDA) solution in THF

-

Iodomethane

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Under a nitrogen atmosphere, a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous THF is slowly added to a solution of LDA (68 mL, 135 mmol) in THF (100 mL) at -78°C.

-

The reaction mixture is stirred at -78°C for 1 hour.

-

Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued at -78°C for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78°C.

-

The mixture is extracted with ether. The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield 2-fluoro-4-iodo-3-methylpyridine as a brown solid.[3]

Yield: Approximately 22 g (69%).[3]

Characterization:

-

Mass Spectrometry (MS): MS (ES+) m/z: 238 [M+H]⁺ (Theoretical value for C₆H₅FIN is 237).[3]

Applications in Drug Discovery: A Precursor to MEK Kinase Inhibitors

Halogenated pyridines, such as this compound, are valuable intermediates in the synthesis of complex biologically active molecules.[2] The presence of both fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a versatile building block in drug discovery.

A significant application of structurally related compounds is in the development of kinase inhibitors. Specifically, the 2-fluoro-4-iodo-phenylamino moiety, which can be derived from precursors similar to this compound, is a key component of certain MEK (mitogen-activated protein kinase kinase) inhibitors.[4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as RAS and BRAF, can lead to constitutive activation and uncontrolled cell growth, a hallmark of cancer.

As illustrated in the diagram, MEK inhibitors block the phosphorylation of ERK, thereby inhibiting downstream signaling and reducing cancer cell proliferation. The synthesis of these inhibitors often utilizes building blocks like this compound to introduce the necessary chemical moieties for potent and selective inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Source:[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.

-

Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.

Handling and Storage:

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.[2]

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling constants (in the case of C-F coupling).

-

IR Spectroscopy: Characteristic vibrational bands for C-H, C=C, C=N, C-F, and C-I bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (237.01 g/mol ).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its utility as a precursor for MEK kinase inhibitors highlights its importance in the development of targeted cancer therapies. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this important chemical intermediate.

References

- 1. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Meta Title: "Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors [pharmaceutical-technology.com]

- 4. US8580304B2 - Pharmaceutical composition - Google Patents [patents.google.com]

Synthesis of 2-Fluoro-4-iodo-3-picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Fluoro-4-iodo-3-picoline, a key building block in pharmaceutical and agrochemical research. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for clarity.

Introduction

This compound, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both fluorine and iodine atoms on the picoline scaffold offers unique opportunities for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide outlines the primary synthetic strategies for the preparation of this valuable intermediate.

Synthetic Pathways

The synthesis of this compound can be approached through two main strategies, which will be detailed in this guide:

-

Route A: Direct iodination of a pre-functionalized fluoropicoline derivative.

-

Route B: A multi-step synthesis involving the construction of the fluorinated picoline ring followed by iodination.

The following diagram provides a high-level overview of the most direct synthetic approach.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Route A: Synthesis from 2-Fluoro-3-iodopyridine

This route represents the most direct approach to this compound, utilizing a directed ortho-metalation strategy.

3.1.1. Synthesis of 2-Fluoro-3-iodopyridine from 3-Amino-2-fluoropyridine

The key starting material, 2-fluoro-3-iodopyridine, can be synthesized from 3-amino-2-fluoropyridine via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: To a cooled solution of 3-amino-2-fluoropyridine in an appropriate acidic medium (e.g., aqueous HCl or HBF4), a solution of sodium nitrite (NaNO2) in water is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-3-iodopyridine.

3.1.2. Synthesis of this compound

Experimental Protocol: [1]

-

Reaction Setup: A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF is added slowly to the reaction mixture, maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.

-

Alkylation: Iodomethane (25 mL, 405 mmol) is then added to the reaction system at -78 °C. Stirring is continued for an additional 30 minutes.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at -78 °C. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate (4:1) eluent system to yield this compound as a brown solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Fluoro-3-iodopyridine | 222.99 | 30 g | 135 mmol |

| LDA in THF | - | 68 mL | 135 mmol |

| Iodomethane | 141.94 | 25 mL | 405 mmol |

| Product | Molar Mass ( g/mol ) | Yield | Purity |

| This compound | 237.01 | 22 g (69%) | Not specified |

Table 1: Quantitative data for the synthesis of this compound from 2-Fluoro-3-iodopyridine.

Route B: Synthesis from 2-Amino-3-methylpyridine

This alternative route involves the initial formation of 2-fluoro-3-methylpyridine, followed by iodination.

3.2.1. Synthesis of 2-Fluoro-3-methylpyridine from 2-Amino-3-methylpyridine

The synthesis of 2-fluoro-3-methylpyridine can be achieved via a Balz-Schiemann reaction.

Experimental Protocol:

-

Formation of Diazonium Fluoroborate: 2-Amino-3-methylpyridine is dissolved in an aqueous solution of fluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The resulting precipitate of the diazonium fluoroborate salt is collected by filtration.

-

Thermal Decomposition: The isolated diazonium fluoroborate salt is gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 2-fluoro-3-methylpyridine.

-

Purification: The crude product is purified by distillation.

3.2.2. Iodination of 2-Fluoro-3-methylpyridine

The introduction of the iodine atom at the 4-position can be achieved through a directed ortho-metalation approach, similar to Route A.

Experimental Protocol:

-

Reaction Setup: 2-Fluoro-3-methylpyridine is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C), and a strong lithium base such as n-butyllithium or LDA is added dropwise. The fluorine atom directs the lithiation to the adjacent C3 position, and the methyl group can also influence the regioselectivity. To achieve iodination at the 4-position, careful control of the reaction conditions is necessary.

-

Iodination: A solution of an iodine electrophile, such as iodine (I2) or 1,2-diiodoethane, in the same solvent is added to the lithiated intermediate.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2-Amino-3-methylpyridine | 1. HBF4, NaNO2; 2. Heat | 2-Fluoro-3-methylpyridine | Moderate to Good |

| 2 | 2-Fluoro-3-methylpyridine | 1. Strong base (e.g., LDA); 2. I2 | This compound | Variable |

Table 2: Summary of synthetic steps for Route B.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C6H5FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | Brown solid |

| CAS Number | 153034-80-1 |

| MS (ES+) | [M+H]+ = 238 (Theoretical: 237)[1] |

Table 3: Physicochemical properties and characterization data for this compound.

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound. The most direct and well-documented route involves the directed ortho-metalation of 2-fluoro-3-iodopyridine followed by alkylation with iodomethane. An alternative pathway commencing from the more readily available 2-amino-3-methylpyridine has also been presented. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to 2-Fluoro-4-iodo-3-methylpyridine

IUPAC Name: 2-Fluoro-4-iodo-3-methylpyridine

This technical guide provides a comprehensive overview of 2-fluoro-4-iodo-3-methylpyridine, a key halogenated pyridine derivative. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and significant applications as a versatile intermediate.

Chemical Identity and Properties

2-Fluoro-4-iodo-3-methylpyridine, also known by its common name 2-fluoro-4-iodo-3-picoline, is a substituted pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position. This unique arrangement of substituents imparts specific reactivity and makes it a valuable building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-fluoro-4-iodo-3-methylpyridine.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |

| Synonym | This compound | [1] |

| CAS Number | 153034-80-1 | [1] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Monoisotopic Mass | 236.94507 Da | [1] |

| Appearance | Brown solid | [2] |

| Storage Conditions | Store at 0-8°C | [3] |

Spectroscopic Data

Mass spectrometry data confirms the molecular weight of the compound.

-

Mass Spectrometry (MS) : (ES+) m/z 238 [M+H]⁺ (Theoretical value for C₆H₅FIN is 237).[2]

Synthesis of 2-Fluoro-4-iodo-3-methylpyridine

The synthesis of 2-fluoro-4-iodo-3-methylpyridine can be achieved through the ortho-lithiation of a fluorinated pyridine precursor followed by iodination. A general synthetic workflow is depicted below.

References

An In-depth Technical Guide to 2-Fluoro-4-iodo-3-picoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodo-3-picoline, also known as 2-fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of both fluorine and iodine atoms, render it a valuable synthetic intermediate for the preparation of complex bioactive molecules. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and its application as a key building block in the development of targeted cancer therapies, specifically the dual PI3K/mTOR inhibitor GSK2126458 (Omipalisib) and the ROS1/TRK inhibitor repotrectinib.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 237.01 g/mol | [1] |

| Molecular Formula | C₆H₅FIN | [1] |

| CAS Number | 153034-80-1 | [1] |

| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine | [1] |

| Synonyms | This compound | [1] |

| Canonical SMILES | CC1=C(C=CN=C1F)I | [1] |

| InChI Key | XWSVFBVCHYQCLO-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a halogenated picoline derivative, which can be adapted for the preparation of this compound. The described procedure involves a multi-step synthesis starting from readily available materials.

Synthesis of a Halogenated Picoline Derivative

This protocol is based on analogous preparations of similar compounds and should be optimized for the specific synthesis of this compound.

Step 1: Bromination of an Aminopicoline

-

Under ice bath conditions, dissolve the starting aminopicoline (e.g., 2-amino-3-picoline) in acetonitrile.

-

Slowly add an aqueous solution of sodium bromide and sodium bromate.

-

Carefully add sulfuric acid while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the brominated picoline.

Step 2: Fluorination via Modified Balz-Schiemann Reaction

-

Dissolve the brominated aminopicoline in anhydrous hydrogen fluoride at -78 °C in a suitable fluoropolymer reaction vessel.

-

Slowly add sodium nitrite to the solution.

-

After the addition is complete, allow the reaction mixture to warm to a temperature between -5 °C and 5 °C and stir for a designated period.

-

Subsequently, raise the temperature to between 30 °C and 70 °C for a short duration.

-

Cool the reaction mixture and quench with an ice-water mixture.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the fluorinated product with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the fluorinated picoline.

Step 3: Iodination

A subsequent iodination step would be required to introduce the iodine atom at the 4-position. This can be achieved through various methods, such as electrophilic iodination using an iodine source and a suitable catalyst or a Sandmeyer-type reaction from a corresponding amino precursor. The specific conditions would need to be determined experimentally.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several targeted therapies for cancer. Its utility is highlighted in the synthesis of GSK2126458 (Omipalisib) and repotrectinib.

Synthesis of GSK2126458 (Omipalisib) - A Dual PI3K/mTOR Inhibitor

GSK2126458 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are frequently dysregulated in human cancers. The PI3K/AKT/mTOR pathway plays a central role in cell growth, proliferation, and survival.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by GSK2126458.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by GSK2126458.

Synthesis of Repotrectinib - A ROS1/TRK Inhibitor

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK fusion proteins, which are oncogenic drivers in certain cancers, including non-small cell lung cancer (NSCLC). These fusion proteins lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth.

The following diagram illustrates the mechanism of action of repotrectinib in inhibiting the signaling cascade initiated by ROS1/TRK fusion proteins.

Caption: Inhibition of ROS1/TRK Fusion Protein Signaling by Repotrectinib.

Conclusion

This compound is a synthetically versatile building block with demonstrated importance in the development of targeted cancer therapies. Its unique halogenation pattern provides medicinal chemists with a valuable scaffold for the design and synthesis of potent and selective kinase inhibitors. The detailed understanding of its properties and synthetic accessibility, as outlined in this guide, is crucial for researchers and professionals in the field of drug discovery and development aiming to create novel therapeutics for the treatment of cancer and other diseases.

References

In-Depth Technical Guide to the Safety of 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-4-iodo-3-picoline (CAS No: 153034-80-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This document consolidates critical safety information, handling procedures, and hazard classifications to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound, also known as 2-Fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative.[2] Its unique structure makes it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine |

| Synonyms | This compound |

| CAS Number | 153034-80-1 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol [2] |

| InChI | InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |

| InChIKey | XWSVFBVCHYQCLO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1F)I |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Brown solid (as per synthesis description)[3] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Storage Temperature | 0-8°C[1] |

Note: Experimental physical property data for this specific compound is limited. The information provided is based on available data from chemical suppliers and databases.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

Source: PubChem[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Danger[2]

Hazard Pictograms:

-

Corrosion

-

Irritant

The following diagram illustrates the logical flow of hazard identification and the corresponding necessary actions.

Caption: Hazard Identification and Precautionary Actions for this compound.

Toxicological Information

Specific toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. The GHS classification indicates that the substance is harmful if swallowed or in contact with skin.[2]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

The following diagram outlines the workflow for first-aid procedures in case of accidental exposure.

References

Technical Guide: Spectral and Synthetic Overview of 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data and synthetic methodology for the chemical intermediate 2-Fluoro-4-iodo-3-picoline (also known as 2-Fluoro-4-iodo-3-methylpyridine), CAS number 153034-80-1. This compound is a valuable building block in medicinal and agrochemical research.

Spectroscopic Data

While comprehensive, publicly available NMR and IR spectral data for this compound are limited, the following mass spectrometry information has been reported.

Mass Spectrometry (MS)

The mass spectrometry data confirms the molecular weight of the compound.

| Parameter | Value | Source |

| Molecular Formula | C₆H₅FIN | [1] |

| Theoretical Weight | 237.01 g/mol | [1] |

| Measured Value | 238 [M+H]⁺ | [2] |

| Ionization Mode | Electrospray (ES+) | [2] |

Experimental Protocols

The following sections detail the synthetic procedure for this compound and general protocols for acquiring the spectral data.

Synthesis of this compound

A common synthetic route to this compound is described below.[2]

Reaction:

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

-

A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is extracted with ether, and the combined organic phases are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether:EtOAc = 4:1) to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).[2]

General Spectroscopic Analysis Protocols

The following are general methodologies for obtaining spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra can be acquired using various techniques, such as electrospray ionization (ESI), coupled with a mass analyzer like a time-of-flight (TOF) or quadrupole instrument. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Logical Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a chemical intermediate like this compound is outlined below.

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

References

A Technical Guide to the Reactivity and Stability of 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity and stability of 2-Fluoro-4-iodo-3-picoline, a key heterocyclic building block in modern medicinal and agrochemical research. This document provides a consolidated overview of its chemical behavior, focusing on synthetically valuable transformations and critical stability considerations.

Core Reactivity Profile

This compound possesses two distinct reactive sites amenable to selective functionalization: the C-I bond at the 4-position and the C-F bond at the 2-position. The carbon-iodine bond is significantly more labile and serves as the primary handle for palladium-catalyzed cross-coupling reactions. The carbon-fluorine bond, while more robust, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly under forcing conditions or with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates both positions towards their respective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo moiety is the principal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | >85 |

| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred vigorously.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4-position of the picoline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. A detailed protocol for the Sonogashira coupling of the analogous 6-bromo-3-fluoro-2-pyridinecarbonitrile provides a strong foundation for developing a procedure for this compound.

Table 2: Reaction Conditions for Sonogashira Coupling of a Halogenated Fluoropyridine

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 6-bromo-3-fluoro-2-pyridinecarbonitrile | 4-ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | High |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (5-15 mol%) and CuI (10-30 mol%).

-

Degas the reaction mixture for an additional 5 minutes at room temperature.

-

Add the terminal alkyne (1.0-1.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours or until completion, as monitored by TLC.

-

Upon completion, filter the mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried, and concentrated.

-

The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine. For 2-fluoro-4-iodopyridine, a close analog of the target molecule, selective C-N bond formation occurs exclusively at the 4-position.[1] This reaction is often performed under microwave irradiation to reduce reaction times.[1]

Table 3: Reaction Conditions for Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Conditions |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ | Not specified | Microwave, 30 min |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a microwave-safe vial, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C2-fluoro substituent can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyridine nitrogen activates the C2 position towards nucleophilic attack. This reaction typically requires more forcing conditions (higher temperatures) compared to the cross-coupling reactions at the C4-position.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

The combined organic layers are washed with water and brine, dried, and concentrated.

-

The crude product is purified by flash column chromatography.

References

A Comprehensive Technical Review of 2-Fluoro-4-iodo-3-picoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodo-3-picoline, a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry and agrochemical research. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, and notable applications of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.

Chemical and Physical Properties

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 153034-80-1[1][2][3] |

| Molecular Formula | C₆H₅FIN[2][3] |

| Molecular Weight | 237.01 g/mol [2][3] |

| IUPAC Name | 2-fluoro-4-iodo-3-methylpyridine[2] |

| Synonyms | This compound[2] |

Table 2: Physical and Spectroscopic Properties of this compound and Related Compounds

| Property | This compound | 2-Fluoro-4-methylpyridine (Related Compound) | 2-Fluoropyridine (Related Compound) |

| Appearance | Brown solid[1] | - | Liquid |

| Boiling Point | Not Reported | 160-161 °C | 126 °C |

| Density | Not Reported | 1.078 g/mL at 25 °C | 1.128 g/mL at 25 °C |

| Refractive Index | Not Reported | n20/D 1.472 | n20/D 1.466 |

| ¹³C NMR | Spectrum available[2] | - | - |

| Mass Spec (ES+) | [M+H]⁺ = 238[1] | - | - |

Synthesis of this compound

A general and efficient method for the synthesis of this compound has been reported with a good yield.[1] The protocol involves the ortho-lithiation of a fluorinated iodopyridine followed by methylation.

Experimental Protocol: Synthesis from 2-Fluoro-3-iodopyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [1]

-

A solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is extracted with ether, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether:EtOAc = 4:1) to yield this compound as a brown solid.

Yield: 22 g (69%)[1]

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly those with applications in medicine and agriculture. The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions. The iodine atom is particularly amenable to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 4-position.

Role in the Synthesis of PI3K/mTOR Inhibitors

A significant application of this compound and its analogs is in the synthesis of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[6][7] Consequently, inhibitors of this pathway are of great interest as potential anti-cancer therapeutics.

Caption: The PI3K/Akt/mTOR Signaling Pathway.

This compound serves as a key starting material for the synthesis of various substituted pyridopyrimidines, which have shown potent inhibitory activity against PI3K and mTOR kinases.[4][5] The general synthetic strategy involves the functionalization of the picoline ring, followed by the construction of the pyrimidine ring.

General Synthetic Workflow:

Caption: General workflow for synthesizing pyridopyrimidine inhibitors.

While a specific, detailed protocol starting from this compound for a named inhibitor is not publicly available in full, the following represents a plausible and commonly employed experimental approach based on the synthesis of related pyrido[3,2-d]pyrimidine inhibitors.[4][5]

Hypothetical Experimental Protocol: Suzuki Coupling and Cyclization

-

Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product, a 4-aryl-2-fluoro-3-methylpyridine, is then isolated and purified.

-

Nitration and Reduction: The resulting compound is nitrated at the 5-position of the pyridine ring, followed by reduction of the nitro group to an amine.

-

Pyrimidine Ring Formation: The 5-amino-4-aryl-2-fluoro-3-methylpyridine is then reacted with a suitable reagent (e.g., formamidine acetate) to construct the pyrimidine ring, yielding the core pyridopyrimidine scaffold.

-

Further Functionalization: Subsequent reactions, such as nucleophilic aromatic substitution at the 2- and 4-positions of the pyrimidine ring (e.g., with morpholine), can be carried out to introduce the desired pharmacophoric groups.

Table 3: Biological Activity of Representative Pyrido[3,2-d]pyrimidine PI3K/mTOR Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Derivative 1 | PI3Kα | 3 - 10 | [4][5] |

| Derivative 2 | PI3Kα | 3 - 10 | [4][5] |

| Reference Compound 1 | PI3Kα | 19 | [4][5] |

| Reference Compound 1 | mTOR | 37 | [4][5] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2]

Table 4: GHS Hazard Classifications for this compound [2]

| Hazard Class | GHS Code |

| Acute toxicity, oral | H302 |

| Acute toxicity, dermal | H312 |

| Skin corrosion/irritation | H315 |

| Serious eye damage/eye irritation | H318 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. The synthetic accessibility of this compound, coupled with the ability to selectively functionalize the pyridine ring, makes it an important tool for medicinal chemists and drug discovery professionals. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is warranted. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in these future research endeavors.

References

- 1. This compound | 153034-80-1 [chemicalbook.com]

- 2. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Fluoro-4-iodo-3-picoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and hetero-biaryl structures. The protocols outlined below offer robust starting points for the coupling of this compound with various boronic acids and esters.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] this compound is a particularly useful substrate due to the high reactivity of the carbon-iodine bond, which allows for selective coupling while preserving the fluoro substituent for potential subsequent transformations.[1] The fluorine atom can also impart unique electronic properties and metabolic stability to the final products, making it a valuable moiety in drug design.

The general transformation is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2][3]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.[3][4]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and expected yields for Suzuki coupling reactions of this compound with various boronic acids. These data serve as a guide for reaction optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of this compound

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good to Excellent |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | Toluene/H₂O (5:1) | 100 | Good to Excellent |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | Cs₂CO₃ (3) | THF | 80 | Moderate to Good |

| Pd(dppf)Cl₂ (3) | --- | Na₂CO₃ (2) | DMF/H₂O (4:1) | 110 | Good to Excellent |

Table 2: Coupling of this compound with Various Boronic Acids

| Boronic Acid | Product | Catalyst System | Conditions | Yield (%) |

| Phenylboronic acid | 2-Fluoro-4-phenyl-3-picoline | A | 90 °C, 12 h | 85-95 |

| 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)-3-picoline | B | 100 °C, 8 h | 80-90 |

| 3-Thiopheneboronic acid | 2-Fluoro-4-(thiophen-3-yl)-3-picoline | A | 90 °C, 12 h | 75-85 |

| Pyrimidine-5-boronic acid | 5-(2-Fluoro-3-picolyl)pyrimidine | D | 110 °C, 16 h | 60-75 |

Catalyst Systems:

-

A: Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O

-

B: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O

-

D: Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O

Experimental Protocols

Below are detailed protocols for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add the degassed 1,4-dioxane and deionized water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Aryl/Heteroaryl boronic acid pinacol ester (0.75 mmol, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

-

SPhos (0.02 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (1.1 mmol, 2.2 equiv)

-

Toluene (4 mL)

-

Deionized water (0.8 mL)

Procedure:

-

In a microwave vial, combine this compound, the boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add degassed toluene and deionized water.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are dry and solvents are properly degassed.

-

Screen different palladium catalysts, ligands, and bases.[6]

-

Increase the reaction temperature or time.

-

-

Incomplete Reaction:

-

The catalyst may have decomposed. Consider adding a fresh portion of the catalyst.

-

The boronic acid may be decomposing; consider using the corresponding boronate ester.

-

-

Side Reactions:

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl and 4-heteroaryl-2-fluoro-3-picolines. The protocols provided here offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific boronic acid being used to achieve optimal results.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Fluoro-4-iodo-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction of 2-Fluoro-4-iodo-3-picoline with various terminal alkynes. This reaction is a powerful tool for the synthesis of novel substituted picoline derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1] The functionalization of this compound via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the creation of a wide array of novel compounds with potential applications in drug discovery and materials science. The reactivity of the carbon-iodine bond is generally greater than that of carbon-bromine or carbon-chlorine bonds, making iodo-substituted heterocycles like this compound excellent substrates for this transformation.[2]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

The palladium cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated picoline product and regenerate the active palladium(0) catalyst, thus completing the cycle.

A copper-free variant of the Sonogashira reaction also exists, where the deprotonated alkyne is believed to coordinate directly to the palladium center.

Data Presentation: Reaction Conditions and Yields

While specific examples for this compound are not abundant in the cited literature, the following table summarizes representative conditions and yields for the Sonogashira coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[3] These conditions can serve as a strong starting point for optimizing the reaction with this compound.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 92 |

| 2 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 |

| 3 | 1-Octyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 85 |

| 4 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 90 |

| 5 | 1-ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 90 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

4.1. Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or a mixture thereof)

-

Inert gas (Nitrogen or Argon)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

4.2. Equipment

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply line with bubbler

-

Syringes and needles

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

4.3. Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., a 2:1 mixture of THF and Et₃N). The total solvent volume should be sufficient to dissolve the reagents (a concentration of 0.1 to 0.5 M with respect to the limiting reagent is a good starting point).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.

-

Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature if it was heated.

-

Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst and any insoluble salts. Wash the celite pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Fluoro-4-(alkynyl)-3-picoline.

-

Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

References

2-Fluoro-4-iodo-3-picoline as a building block in organic synthesis

Application Notes: 2-Fluoro-4-iodo-3-picoline in Organic Synthesis

Introduction

This compound (also known as 2-Fluoro-4-iodo-3-methylpyridine) is a versatile halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its structure features three distinct points for functionalization: a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position. The presence of both fluorine and iodine substituents significantly enhances its reactivity, making it an excellent substrate for a variety of cross-coupling reactions.[1][2] This unique reactivity profile allows for the selective and sequential introduction of diverse molecular fragments, rendering it invaluable in the fields of medicinal chemistry and agrochemical development for the synthesis of complex, biologically active molecules.[1][2]

These application notes provide an overview of the synthesis of this compound and detail its application in key palladium-catalyzed cross-coupling reactions, offering protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 153034-80-1 | [3][4][5][6][7] |

| Molecular Formula | C₆H₅FIN | [7][8][9] |

| Molecular Weight | 237.01 g/mol | [7][8][9] |

| Appearance | Brown solid | [3] |

| GHS Hazard Statements | H302, H312, H315, H318, H335 | [8] |

| Hazard Class | Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Damage, STOT SE | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved from 2-fluoro-3-iodopyridine and iodomethane.[3] The process involves a directed ortho-metalation followed by methylation.

Experimental Protocol: Synthesis from 2-Fluoro-3-iodopyridine [3]

-

Preparation : Under a nitrogen atmosphere, add a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in tetrahydrofuran (THF) to a solution of lithium diisopropylamide (LDA) (68 mL, 135 mmol) in THF (100 mL) at -78 °C. Maintain the temperature and stir for 1 hour.

-

Methylation : Add iodomethane (25 mL, 405 mmol) to the reaction mixture at -78 °C and continue stirring for 30 minutes.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of NaHCO₃ at -78 °C.

-

Extraction : Extract the mixture with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography (petroleum ether:EtOAc = 4:1) to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).

Application in Cross-Coupling Reactions

The C-I bond at the 4-position is significantly more reactive than the C-F bond at the 2-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes this compound an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[10][11][12] This reaction is widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[10]

Typical Reaction Conditions for Suzuki Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield |

| Pd(OAc)₂ (2) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[10] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[10] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[10] |

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup : To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.2 mmol).

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition : Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

-

Workup : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired 2-fluoro-4-phenyl-3-picoline.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13][15] This reaction is indispensable for constructing alkynyl-substituted aromatic and heteroaromatic systems.[15]

Typical Reaction Conditions for Sonogashira Coupling

| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Triethylamine (TEA) | THF or DMF | RT - 60 | Good to Excellent |

| Pd(OAc)₂ (2) | CuI (1) | Diisopropylamine (DIPA) | Toluene | 80 | Good to Excellent |

| Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | RT | Good |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%) in anhydrous triethylamine (5 mL).

-

Reagent Addition : Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.

-

Reaction : Heat the reaction mixture to 60 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 2-fluoro-4-(phenylethynyl)-3-picoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[16][17] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.[16][18] The reaction shows high selectivity for the C-I bond, leaving the C-F bond intact for potential further modification.[19]

Typical Reaction Conditions for Buchwald-Hartwig Amination

| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield |

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4) | Toluene | 80-110 | Good to Excellent |

| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | Good to Excellent |

| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (3.5) | Toluene | 110 (Microwave) | Good[19] |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup : In a glovebox or under an inert atmosphere, charge a reaction tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).

-

Reagent Addition : Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube, followed by anhydrous toluene (4 mL).

-